2-[(Dimethylamino)methyl]benzoic Acid
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Overview
Description
“2-[(Dimethylamino)methyl]benzoic Acid” is a chemical compound with the CAS Number 55741-01-0 . It has a molecular weight of 179.22 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO2 . The structure includes a benzene ring substituted with a carboxylic acid group and a dimethylaminomethyl group .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 179.22 . The compound should be stored in a sealed container in a dry room .Scientific Research Applications
Synthesis and Biological Activity
- A study by Lynch et al. (2006) explored the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid. This research found that some of these compounds exhibit anti-inflammatory activity.
Dermatological Applications
- In the context of dermatology, Kenney et al. (1995) investigated the skin absorption and metabolism of Padimate-O, derived from 2-Ethylhexyl p-(N,N-dimethylamino) benzoic acid, in relation to its use in sunscreen agents.
Chemical Synthesis
- The work of Xie Chuan (2005) detailed the synthesis process of p-(Dimethylamino)-benzoic acid, including the optimal operational conditions for its production.
HIV Research
- In HIV research, Swidorski et al. (2016) discussed the development of structure-activity relationship for C-28 amides based on C-3 benzoic acid-modified triterpenoids, utilizing the dimethylaminoethyl amide structure.
Photocatalytic Applications
- The photocatalytic degradation of methyl-red, which includes 2-(4-Dimethylamino-phenylazo)-benzoic acid, was studied by Comparelli et al. (2004) using nanoparticles of TiO2 and ZnO.
Anion Recognition
- Hou and Kobiro (2006) highlighted the use of 4-(N,N-dimethylamino)benzoic acid as a chromogenic and fluorogenic anion host, demonstrating its high selectivity to certain divalent anions.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary target of 2-[(Dimethylamino)methyl]benzoic Acid is the FMN-dependent NADH-azoreductase 1 . This enzyme is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .
Mode of Action
It is known that the compound interacts with its target enzyme, fmn-dependent nadh-azoreductase 1 . This interaction likely results in changes to the enzyme’s activity, potentially influencing the biochemical pathways in which it is involved.
Biochemical Pathways
The compound is involved in the polyphenoloxidase and phenoloxidase enzymes pathways . These pathways are important for the metabolism of phenolic compounds, which are secondary metabolites found in many plants . The compound’s interaction with its target enzyme could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a role in certain biochemical reactions .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)7-8-5-3-4-6-9(8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMZATHVOXPWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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